2-(3-Chloro-2-fluorophenyl)imidazole-5-methanol
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Overview
Description
2-(3-Chloro-2-fluorophenyl)imidazole-5-methanol is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chloro and fluorine substituent on the phenyl ring, and a hydroxymethyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-fluorophenyl)imidazole-5-methanol can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another method involves the cyclization of 1-hydroxyimidazole with chloro-2-propanone, which provides the desired imidazole derivative in good yield .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step processes that are optimized for high yield and purity. These processes may include the use of solid-phase synthesis, flash vacuum pyrolysis, and microreactor techniques . The choice of method depends on the desired scale of production and the specific requirements of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-fluorophenyl)imidazole-5-methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(3-Chloro-2-fluorophenyl)imidazole-5-methanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-fluorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . The chloro and fluorine substituents may enhance the compound’s binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)imidazole-5-methanol
- 2-(2-Fluorophenyl)imidazole-5-methanol
- 2-(3-Bromophenyl)imidazole-5-methanol
Uniqueness
2-(3-Chloro-2-fluorophenyl)imidazole-5-methanol is unique due to the presence of both chloro and fluorine substituents on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The dual halogenation may enhance the compound’s stability and binding affinity to specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8ClFN2O |
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Molecular Weight |
226.63 g/mol |
IUPAC Name |
[2-(3-chloro-2-fluorophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H8ClFN2O/c11-8-3-1-2-7(9(8)12)10-13-4-6(5-15)14-10/h1-4,15H,5H2,(H,13,14) |
InChI Key |
LNHYXCDMFCUGSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C2=NC=C(N2)CO |
Origin of Product |
United States |
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